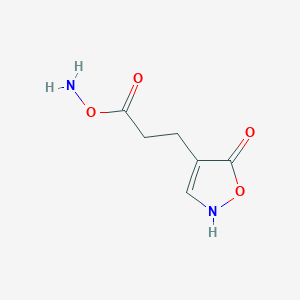
beta-(Isoxazolin-5-on-4-yl)alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-(Isoxazolin-5-on-4-yl)alanine, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2O4 and its molecular weight is 172.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biochemical Properties and Mechanisms of Action
BIA is recognized for its interaction with excitatory amino acid transporters, particularly the L-glutamate/L-aspartate transporter (GLAST). Research has demonstrated that BIA acts as a substrate for GLAST and can inhibit the transport of L-glutamate, a crucial neurotransmitter in the central nervous system (CNS). This inhibition suggests potential applications in neuropharmacology, particularly in conditions characterized by glutamate dysregulation, such as epilepsy and neurodegenerative diseases .
Table 1: Interaction of BIA with GLAST
| Property | Description |
|---|---|
| Transporter | GLAST |
| Substrate Activity | Yes |
| Inhibition of L-glutamate | Yes (competes with L-glutamate) |
| Physiological Relevance | Potential neuroprotective effects |
Antifungal and Antimicrobial Properties
BIA has been identified as an antifungal agent. Its structural characteristics allow it to disrupt fungal cell membranes or metabolic processes. Studies indicate that BIA exhibits significant antifungal activity against various pathogenic fungi, making it a candidate for developing new antifungal treatments . The compound's efficacy is attributed to its ability to interfere with amino acid metabolism in fungi.
Case Study: Antifungal Activity of BIA
In a controlled study, BIA was tested against several strains of Candida and Aspergillus species. Results showed that BIA inhibited fungal growth at concentrations significantly lower than traditional antifungal agents, highlighting its potential as a novel therapeutic option .
Agricultural Applications
BIA's role extends into agriculture, particularly in improving crop resilience to biotic stressors. Research indicates that compounds similar to BIA can enhance plant defense mechanisms against pathogens by modulating metabolic pathways associated with stress responses . This application could be pivotal for developing crops with improved resistance to diseases.
Table 2: Agricultural Benefits of BIA
| Application | Benefit |
|---|---|
| Pathogen Resistance | Enhances plant defense mechanisms |
| Crop Yield Improvement | Potential increase in yield through stress resilience |
| Sustainable Agriculture | Reduces reliance on chemical pesticides |
Nutritional Implications
BIA is also studied for its nutritional implications, particularly concerning amino acid metabolism. It is a precursor to β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), which has been linked to neurotoxicity when consumed in high amounts through certain legumes like Lathyrus sativus (grass pea). Understanding the biosynthesis of BIA could lead to strategies for reducing β-ODAP levels in food sources, thereby improving food safety .
Case Study: Reducing Neurotoxic Amino Acids
In recent research focused on Lathyrus sativus, scientists explored genetic modifications aimed at decreasing β-ODAP levels by manipulating the biosynthetic pathway involving BIA. The study found that targeted gene editing could effectively lower β-ODAP content without compromising the nutritional value of the legumes .
Future Directions and Research Needs
Despite the promising applications of beta-(isoxazolin-5-on-4-yl)alanine, further research is necessary to fully elucidate its mechanisms of action and potential therapeutic uses. Future studies should focus on:
- Mechanistic Studies : Detailed investigations into how BIA interacts at the molecular level with various biological targets.
- Clinical Trials : Evaluating the safety and efficacy of BIA in human subjects for potential therapeutic applications.
- Agricultural Field Trials : Testing the effectiveness of BIA-derived compounds in real-world agricultural settings.
属性
CAS 编号 |
127607-88-9 |
|---|---|
分子式 |
C6H8N2O4 |
分子量 |
172.14 g/mol |
IUPAC 名称 |
amino 3-(5-oxo-2H-1,2-oxazol-4-yl)propanoate |
InChI |
InChI=1S/C6H8N2O4/c7-11-5(9)2-1-4-3-8-12-6(4)10/h3,8H,1-2,7H2 |
InChI 键 |
JPZLPLPESYKICS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)ON1)CCC(=O)ON |
规范 SMILES |
C1=C(C(=O)ON1)CCC(=O)ON |
Key on ui other cas no. |
127607-88-9 |
同义词 |
eta-(isoxazolin-5-on-4-yl)alanine beta-(isoxazolin-5-on-4-yl)alanine, (R)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















